2-(2-Ethoxyethyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-14-8-7-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVDIXQGOZNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293762 | |
| Record name | 2-(2-Ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-80-7 | |
| Record name | 2-(2-Ethoxyethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51036-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 91912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51036-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Ethoxyethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Advanced Spectroscopic Analysis of 2 2 Ethoxyethyl 1h Benzo D Imidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. For 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole, both ¹H and ¹³C NMR are employed to map out its unique structure, from the aromatic benzimidazole (B57391) core to the flexible ethoxyethyl side chain.
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. In a typical analysis using a 400 MHz spectrometer with a solvent like DMSO-d₆, the spectrum of this compound displays distinct signals for the benzimidazole ring protons, the imidazole (B134444) N-H proton, and the protons of the ethoxyethyl substituent. rsc.org
The aromatic region of the spectrum shows signals corresponding to the four protons on the benzene (B151609) ring. These protons often appear as two multiplets due to the symmetry of the benzimidazole system. rsc.org A broad singlet, typically observed far downfield around 12.5 ppm, is characteristic of the acidic N-H proton of the imidazole ring. chemicalbook.com
The aliphatic protons of the 2-(2-ethoxyethyl) group are clearly resolved. The methylene (B1212753) protons adjacent to the benzimidazole ring (C-CH₂-O) appear as a triplet, coupled to the neighboring methylene group. The second methylene group protons (O-CH₂-CH₃) manifest as a quartet, coupled to the terminal methyl protons. These methyl protons, in turn, produce a triplet signal.
Interactive Data Table: ¹H NMR Spectral Data Below are the typical chemical shifts (δ) and multiplicities for the protons of this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (imidazole) | ~12.5 | s (broad) | - |
| Ar-H (benzimidazole) | ~7.20 - 7.65 | m | - |
| -CH₂- (adjacent to ring) | ~3.10 | t | 6.8 |
| -O-CH₂- | ~3.80 | t | 6.8 |
| -O-CH₂-CH ₃ | ~3.55 | q | 7.0 |
| -CH₃ (terminal) | ~1.15 | t | 7.0 |
| Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. The exact chemical shifts can vary depending on the solvent and concentration. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Due to the tautomeric nature of the N-H proton in the benzimidazole ring, some aromatic carbon signals may appear averaged unless the tautomerism is slowed by solvent choice or low temperature. arabjchem.orgbeilstein-journals.org
The spectrum shows distinct signals for the nine unique carbon atoms in the benzimidazole core and the four carbons of the ethoxyethyl side chain. The C2 carbon, to which the ethoxyethyl group is attached, is typically found around 155 ppm. The aromatic carbons of the benzene ring appear in the 110-140 ppm range. rsc.org The four aliphatic carbons of the side chain are observed in the upfield region of the spectrum.
Interactive Data Table: ¹³C NMR Spectral Data The following table summarizes the characteristic chemical shifts for the carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (imidazole) | ~155.1 |
| C3a/C7a (bridgehead) | ~138.5 |
| C4/C7 (aromatic) | ~114.9 |
| C5/C6 (aromatic) | ~123.0 |
| -CH₂- (adjacent to ring) | ~28.5 |
| -O-CH₂- | ~68.0 |
| -O-CH₂-CH₃ | ~66.2 |
| -CH₃ (terminal) | ~15.3 |
| Note: Chemical shifts are approximate and can be influenced by experimental conditions. |
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for 2-substituted benzimidazoles involve cleavages at the side chain. researchgate.netnist.gov For this compound, a significant fragmentation would be the cleavage of the C-C bond in the side chain, leading to the formation of a stable benzimidazolyl-methyl cation.
HREI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound, with a chemical formula of C₁₁H₁₄N₂O, the calculated exact mass is 190.1106. HREI-MS analysis would confirm this value to within a very small margin of error (typically <5 ppm), thereby verifying the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxyethyl group appear just below 3000 cm⁻¹. rsc.org
A strong absorption band around 1100-1120 cm⁻¹ is a key diagnostic peak for the C-O-C stretching of the ether linkage. nist.gov Vibrations corresponding to C=N and C=C stretching within the benzimidazole ring system are typically found in the 1450-1620 cm⁻¹ region. researchgate.net
Interactive Data Table: FT-IR Spectral Data
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3000 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=N / C=C Stretch (ring) | 1450 - 1620 | Medium-Strong |
| C-O-C Stretch (ether) | 1100 - 1120 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Elucidation of Dihedral Angles and Molecular Conformations
The conformation of the 2-(2-ethoxyethyl) substituent relative to the benzimidazole ring is a key structural feature determined by dihedral angles. In related structures, the orientation of such flexible side chains is crucial. For example, in a salt containing a benzimidazolium cation linked to another benzimidazole moiety, the dihedral angle between the two ring systems is 16.24 (2)°. nih.gov In other substituted benzimidazoles, the dihedral angles between the benzimidazole ring and other aromatic substituents can vary significantly, such as 39.22 (8)° and 64.76 (6)° in two different 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole derivatives. nih.gov For this compound, the torsion angles along the C-C and C-O bonds of the ethoxyethyl chain would dictate its spatial arrangement, likely adopting a staggered conformation to minimize steric hindrance.
The flexibility of the ethoxyethyl group allows for potential conformational polymorphism, where different crystal forms could exhibit distinct dihedral angles and molecular conformations.
Analysis of Intermolecular Interactions (e.g., C-H⋯π interactions) and Crystal Packing
The solid-state architecture of benzimidazole derivatives is significantly influenced by a variety of non-covalent interactions. In many related crystal structures, C-H⋯π interactions are prominent. These interactions, where a carbon-hydrogen bond points towards the electron cloud of an aromatic ring, play a crucial role in stabilizing the crystal lattice. nih.gov
Hydrogen bonding, particularly involving the N-H group of the imidazole ring, is another critical factor in determining the supramolecular assembly. This N-H group can act as a hydrogen bond donor to an acceptor atom, such as a nitrogen atom on an adjacent molecule, leading to the formation of chains or dimeric motifs. nih.gov The interplay of these C-H⋯π, π-π, and hydrogen bonding interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
Based on the analysis of analogous structures, the crystal packing of this compound is expected to be a complex three-dimensional network stabilized by a combination of these intermolecular forces.
Computational and Theoretical Investigations of 2 2 Ethoxyethyl 1h Benzo D Imidazole
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. While specific DFT data for 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is not extensively published, analysis of structurally similar benzimidazole (B57391) derivatives provides a strong predictive framework for its behavior. Studies on related compounds, such as various substituted 2-phenyl-1H-benzo[d]imidazoles, utilize methods like B3LYP with basis sets such as 6-311G(d,p) to perform these calculations. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For benzimidazole derivatives, the HOMO is typically distributed across the benzimidazole ring system, while the LUMO's location can be influenced by the nature of the substituents. academie-sciences.fr In molecules designed as donor-π-acceptor systems, the HOMO often resides on the electron-donating part and the LUMO on the electron-accepting part. nih.gov For a compound like this compound, the benzimidazole core and the ethoxyethyl group would be the primary determinants of these orbital energies. Calculations on analogous benzimidazoles show that substituents significantly alter the energy gap. For example, adding strong electron-withdrawing groups tends to lower the gap, increasing reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Benzimidazole Derivatives Note: These values are for structurally related compounds and serve as an estimation for this compound.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| N-sulfonylated 2-phenyl-benzimidazoles nih.gov | -6.9 to -7.5 | -1.7 to -2.3 | ~3.9 to 5.1 | CAM-B3LYP/6-311G(d,p) |
| 2-ethyl-1H-benzo[d]imidazole researchgate.net | - | - | - | B3LYP/6-31G(d) |
| Tetrathiafulvalene-benzothiazole academie-sciences.fr | - | - | 2.67 | B3LYP/6-31G** |
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. academie-sciences.frekb.eg These descriptors help in understanding the molecule's behavior in chemical reactions.
Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). nih.gov
Studies on various benzimidazole derivatives show a wide range of values for these parameters depending on their substitution patterns. nih.gov For this compound, the ethoxyethyl group is expected to have a modest electronic effect, likely resulting in a relatively high chemical hardness and stability.
Table 2: Representative Quantum Chemical Descriptors for Analogous Benzimidazole Derivatives Note: These values are for structurally related compounds and serve as an estimation for this compound.
| Compound Class | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|---|
| N-sulfonylated 2-phenyl-benzimidazoles nih.gov | ~2.0 to 3.6 | ~0.14 to 0.26 | ~4.6 to 5.2 | ~3.2 to 4.9 |
| Pyrazolyl quinolinone derivatives ekb.eg | - | - | - | - |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Benzimidazole scaffolds are found in many biologically active compounds, and docking studies often explore their interactions with various therapeutic targets.
Janus Kinase 1 (JAK1): JAKs are crucial enzymes in cytokine signaling pathways, and their inhibition is a therapeutic strategy for inflammatory diseases. nih.govnih.gov Docking studies of benzimidazole-based inhibitors into the ATP-binding site of JAK1 have revealed that the benzimidazole core can form key hydrogen bonds and hydrophobic interactions. While no specific docking study for this compound with JAK1 is published, related compounds show that substituents at the N(1) and C(2) positions are critical for achieving selectivity and high binding affinity. nih.gov The ethoxyethyl group on the target compound could potentially form hydrogen bonds with the protein backbone or surrounding water molecules.
Human Topoisomerase I (Hu Topo I): This enzyme is a target for anticancer drugs as it plays a vital role in DNA replication and transcription. nih.gov Docking studies of novel benzimidazole derivatives have shown they can bind to the Hu Topo I-DNA complex, often near the active site, preventing the relegation of the DNA strand. nih.govresearchgate.net The binding affinity, expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-receptor complex. For instance, certain complex benzimidazole derivatives have shown binding affinities in the range of -5.4 to -5.5 kcal/mol against Hu Topo I. researchgate.net
Table 3: Representative Binding Energies of Analogous Benzimidazole Derivatives with Biological Targets Note: These values are for structurally related compounds and are not direct results for this compound.
| Compound Class | Target Protein | Binding Energy / Docking Score (kcal/mol) | Key Finding |
|---|---|---|---|
| Novel 1H-benzo[d]imidazoles researchgate.net | Hu Topoisomerase I | -5.4 to -5.5 | Compounds show strong binding affinity near the active site. |
| Benzimidazole-oxadiazoles researchgate.net | Hu Topoisomerase I | - | Selected compounds inhibit the enzyme. |
| Flavonoids (for comparison) biorxiv.org | PfHT1 | -12 to -13 | High binding scores indicate strong interaction potential. |
| 1,2-disubstituted benzimidazoles nih.gov | JAK1 | - | Substituents at N(1) and R2 are crucial for selectivity. |
Successful binding is dictated by specific interactions between the ligand and amino acid residues in the target's active site.
With JAK1: Docking of selective JAK1 inhibitors has highlighted the importance of hydrogen bonds with hinge region residues. For example, in some benzimidazole derivatives, substituents are designed to interact with specific amino acids to differentiate the ATP-binding site of JAK1 from other JAK family members, thereby ensuring selectivity. nih.gov
With Hu Topoisomerase I: For benzimidazole derivatives targeting Hu Topo I, interactions are often observed with residues such as Lys532, Asp533, and Arg364, as well as with the DNA bases themselves. nih.govresearchgate.net The planar benzimidazole ring can participate in π-stacking interactions with DNA bases (e.g., T-10, A+11), while substituents can form hydrogen bonds with amino acid side chains, stabilizing the complex. nih.gov For this compound, the imidazole (B134444) nitrogen atoms and the ether oxygen of the ethoxyethyl group would be potential hydrogen bond acceptors, contributing to binding affinity.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand-receptor complex, providing a dynamic picture of the interactions that hold a potential drug molecule within the binding site of its target protein. ijpsr.comnih.gov
While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on structurally related benzimidazole derivatives. nih.gov For instance, research on other substituted benzimidazoles demonstrates the utility of MD simulations in confirming the stability of ligand-protein complexes predicted by molecular docking. mdpi.comnih.gov
A typical MD simulation protocol for a ligand like this compound complexed with a hypothetical receptor would involve the following key steps:
System Setup: The initial coordinates of the ligand-receptor complex, often obtained from molecular docking studies, are placed in a simulation box. The box is then solvated with water molecules to mimic the aqueous physiological environment. Ions are also added to neutralize the system and achieve a physiologically relevant salt concentration. nih.gov
Minimization and Equilibration: The system undergoes energy minimization to relieve any steric clashes or unfavorable geometries. This is followed by a series of equilibration steps, typically involving heating the system to a physiological temperature (e.g., 310 K) and adjusting the pressure to maintain it at a constant level. This ensures the system is in a stable state before the production simulation.
Production Simulation: The production phase involves running the simulation for a specific duration, often ranging from nanoseconds to microseconds, during which the trajectory of each atom is calculated and saved.
Analysis of Trajectories: The saved trajectories are then analyzed to evaluate the stability of the complex. Key parameters that are often monitored include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein. It helps to identify which parts of the protein are flexible and which are rigid. Significant fluctuations in the binding site residues could indicate instability of the ligand binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of stable binding.
The following table illustrates hypothetical RMSD values over a 100-nanosecond simulation, which would indicate a stable complex for this compound with a target receptor.
| Simulation Time (ns) | RMSD (Å) of Protein Backbone | RMSD (Å) of Ligand |
| 0 | 0.0 | 0.0 |
| 20 | 1.5 | 0.8 |
| 40 | 1.8 | 1.0 |
| 60 | 1.7 | 0.9 |
| 80 | 1.9 | 1.1 |
| 100 | 1.8 | 1.0 |
This table is a hypothetical representation to illustrate typical data from an MD simulation and does not represent actual experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are invaluable in predicting the activity of novel compounds without the need for their synthesis and experimental testing. nih.gov
The development of a predictive QSAR model for a series of compounds, which could include this compound and its analogs, involves several key steps:
Data Set Collection: A dataset of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled. tandfonline.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive power. derpharmachemica.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. They can be categorized as:
1D Descriptors: Molecular weight, count of atoms, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).
Model Building: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the biological activity. biointerfaceresearch.com
For a hypothetical QSAR model for a series of benzimidazole derivatives including this compound, the resulting equation might look like:
pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c0, c1, c2 are coefficients determined by the regression analysis, and Descriptor1, Descriptor2 are the selected molecular descriptors.
Studies on other benzimidazole derivatives have shown that descriptors related to hydrophobicity (e.g., MlogP), electronic properties, and steric features often play a crucial role in determining their biological activity. ijpsr.comnih.gov For example, a QSAR study on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified descriptors like chiV1, chi3Cluster, and XAHydrophobicArea as being highly influential on their antiprotozoal activity. derpharmachemica.com
The following table presents a hypothetical set of descriptors and their contribution to the biological activity in a QSAR model for a series of benzimidazole derivatives.
| Descriptor | Type | Description | Contribution to Activity |
| LogP | Physicochemical | Lipophilicity | Positive |
| TPSA | Topological | Topological Polar Surface Area | Negative |
| MW | Constitutional | Molecular Weight | Negative |
| nHBDon | Constitutional | Number of Hydrogen Bond Donors | Positive |
| nRotB | Constitutional | Number of Rotatable Bonds | Negative |
This table is a hypothetical representation to illustrate the types of descriptors used in QSAR modeling and does not represent an actual QSAR model for this compound.
The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive capability. wikipedia.orgjetir.orgbasicmedicalkey.com Validation is typically performed through internal and external validation techniques. basicmedicalkey.comderpharmachemica.com
Internal Validation: This method assesses the stability and robustness of the model using the training set data. A common internal validation technique is cross-validation , such as the leave-one-out (LOO) method. nih.gov In LOO cross-validation, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted using the new model. This process is repeated for each compound in the training set. The cross-validation coefficient (q²) is then calculated, which is a measure of the model's internal predictive ability.
External Validation: This is considered the most rigorous test of a QSAR model's predictive power. The model, which was built using the training set, is used to predict the biological activities of the compounds in the test set (which were not used in model development). The predictive ability is then assessed by calculating the predictive r² (r²_pred). ijpsr.com
A QSAR model is generally considered to be predictive if it meets certain statistical criteria. While these can vary, commonly accepted thresholds are:
r² (coefficient of determination): > 0.6
q² (cross-validated r²): > 0.5
r²_pred (predictive r² for the external test set): > 0.5
The table below summarizes the key statistical parameters used for the validation of a QSAR model.
| Statistical Parameter | Description | Acceptable Value |
| n | Number of compounds in the dataset | - |
| k | Number of descriptors in the model | - |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 |
| F-test | Fisher's F-statistic (statistical significance of the model) | High value |
| p-value | Probability value associated with the F-statistic | < 0.05 |
| RMSE | Root Mean Square Error | Low value |
This table provides a general overview of statistical parameters for QSAR model validation.
Mechanistic Insights into the Biological Actions of 2 2 Ethoxyethyl 1h Benzo D Imidazole
Identification and Validation of Molecular Targets
The biological activity of 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole, like other benzimidazole (B57391) derivatives, is attributed to its interaction with various molecular targets, primarily enzymes and receptors. The core benzimidazole structure serves as a versatile pharmacophore that can be tailored with different substituents to achieve specificity and potency towards these targets.
The introduction of the 2-ethoxyethyl group at the 2-position of the benzimidazole ring influences the compound's lipophilicity and steric properties, which in turn dictates its binding affinity and selectivity for specific biological molecules. While direct and comprehensive studies validating all molecular targets of this compound are not extensively documented in publicly accessible literature, the known activities of the broader benzimidazole class suggest potential interactions with a range of enzymes involved in microbial, viral, inflammatory, and metabolic pathways. The validation of these targets would typically involve a combination of in vitro enzymatic assays, in silico molecular docking studies, and potentially cellular and in vivo models to confirm the compound's effect on specific biological pathways.
Enzyme Inhibition Mechanisms
The inhibitory action of this compound against various enzymes is a key aspect of its pharmacological profile. The mechanisms of inhibition can vary, ranging from competitive to non-competitive or uncompetitive inhibition, depending on the specific enzyme and the nature of the interaction.
Inhibition of Microbial Enzymes
Benzimidazole derivatives have long been recognized for their antimicrobial properties. Their mechanism of action in microorganisms often involves the inhibition of key enzymes essential for survival and replication. While specific studies on this compound's effect on microbial enzymes are limited, the general mechanisms for benzimidazoles include:
Inhibition of Fumarate (B1241708) Reductase: In anaerobic bacteria and helminths, benzimidazoles are known to inhibit the enzyme fumarate reductase, which is crucial for mitochondrial function and energy metabolism. This disruption of the electron transport chain leads to a depletion of ATP and ultimately cell death.
Disruption of Microtubule Synthesis: A primary target for many benzimidazole anthelmintics is β-tubulin. By binding to this protein, they inhibit its polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, leading to the death of the parasite.
The ethoxyethyl side chain of the title compound may influence its uptake and binding affinity to these microbial targets.
Inhibition of Viral Polymerases and Proteases
The antiviral activity of benzimidazole derivatives is a significant area of research. These compounds can target essential viral enzymes, thereby inhibiting viral replication.
Viral Polymerases: The RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of many RNA viruses. Benzimidazole derivatives have been shown to act as non-nucleoside inhibitors of viral polymerases. They typically bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic activity. This prevents the synthesis of new viral RNA genomes. For instance, certain benzimidazole derivatives have demonstrated inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase. The 2-(2-ethoxyethyl) substituent could potentially enhance binding to hydrophobic pockets within the allosteric sites of these polymerases.
Viral Proteases: Viral proteases are crucial for the post-translational processing of viral polyproteins into mature, functional proteins. Inhibition of these enzymes prevents the formation of new infectious virus particles. Some benzimidazole-containing compounds have been investigated as inhibitors of viral proteases, such as the main protease (Mpro) of coronaviruses. The mechanism often involves the inhibitor binding to the active site of the protease, blocking its access to the substrate.
Inhibition of Cyclooxygenases (COXs) in Inflammatory Pathways
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some benzimidazole derivatives have been explored for their anti-inflammatory properties, which may be attributed to COX inhibition.
The mechanism of COX inhibition can be either competitive or time-dependent. Inhibitors can bind to the active site of the enzyme, preventing the substrate, arachidonic acid, from binding. The structural features of this compound could allow it to fit into the hydrophobic channel of the COX active site. The nature and position of the ethoxyethyl group would influence its selectivity towards COX-1 versus COX-2.
Inhibition of Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis.
Certain benzimidazole derivatives have been shown to exhibit AChE inhibitory activity. The mechanism typically involves the binding of the inhibitor to the active site of the enzyme. The active site of AChE has a catalytic triad (B1167595) and a peripheral anionic site. Benzimidazole derivatives can interact with these sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. The ethoxyethyl group of this compound could potentially interact with the hydrophobic regions of the active site gorge, contributing to the inhibitory activity.
Inhibition of α-Amylase
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch and glycogen (B147801) into smaller sugars. Inhibition of α-amylase can slow down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This makes α-amylase inhibitors a therapeutic target for the management of type 2 diabetes.
Several studies have reported the α-amylase inhibitory potential of benzimidazole derivatives. The mechanism of inhibition is often competitive, where the inhibitor competes with the starch substrate for binding to the active site of the enzyme. Molecular docking studies on various benzimidazole derivatives have shown that the benzimidazole nucleus and its substituents can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of α-amylase. The 2-(2-ethoxyethyl) group could play a role in orienting the molecule within the active site and enhancing its binding affinity.
Receptor Modulation and Ligand-Receptor Interactions (e.g., bradykinin (B550075) receptors, cannabinoid receptors)
While direct studies on this compound's interaction with bradykinin and cannabinoid receptors are not prominently available in the reviewed literature, the broader benzimidazole class has been extensively explored for its modulatory effects on these targets.
Bradykinin Receptors: Bradykinin receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors (GPCRs) involved in inflammation and pain signaling. medchemexpress.comnih.gov The B2 receptor is widely expressed, while the B1 receptor is typically induced during inflammatory conditions. medchemexpress.comnih.gov Research has focused on developing benzimidazole-based compounds as antagonists for these receptors. For instance, a series of 1-benzylbenzimidazole derivatives has been identified as potent antagonists of the bradykinin B1 receptor. nih.gov One such compound demonstrated an IC50 value of 626 nM for the cynomolgus monkey B1 receptor. ucsd.edu These findings highlight the potential of the benzimidazole scaffold to interfere with inflammatory pathways mediated by bradykinin. researchgate.net
Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are also GPCRs that constitute key components of the endocannabinoid system, regulating processes like pain, appetite, and immune response. nih.govnih.gov The benzimidazole structure has proven to be a versatile framework for designing ligands that target these receptors. researchgate.net
CB1 Receptor: The CB1 receptor is primarily found in the central nervous system. nih.gov Benzimidazole derivatives have been designed to act as CB1 receptor ligands, with some showing affinity in the nanomolar range. researchgate.net
CB2 Receptor: The CB2 receptor is mainly expressed in peripheral tissues and immune cells, making it an attractive target for therapies aiming to avoid central nervous system side effects. nih.gov Novel classes of benzimidazole derivatives have been developed as selective CB2 receptor agonists, with some compounds exhibiting binding affinities as low as 1 nM and demonstrating over 1000-fold selectivity for CB2 over CB1. nih.gov Furthermore, a benzimidazole derivative known as ART27.13 is under development for selectively targeting peripheral CB1 and CB2 receptors to manage cancer-related anorexia. biospace.comstocktitan.net
These studies collectively show that the benzimidazole core can be effectively modified to create potent and selective modulators of both bradykinin and cannabinoid receptors.
Interference with Key Cellular Processes
The benzimidazole scaffold is a cornerstone in the development of agents that interfere with fundamental cellular processes, particularly those critical for the proliferation and survival of pathological cells.
A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, transport, and, crucially, the formation of the mitotic spindle during cell division. Benzimidazole-based compounds, acting as Microtubule Targeting Agents (MTAs), inhibit the polymerization of tubulin, the protein subunit of microtubules. This interference with microtubule assembly leads to a cascade of events within cancer cells, including the disruption of the mitotic spindle, which ultimately triggers an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical control point in cell cycle regulation and apoptosis. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. The benzimidazole scaffold has been utilized to design small molecules that antagonize this protein-protein interaction. Specifically, derivatives like benzimidazolone have been shown to act as tryptophan mimics, fitting into the binding pocket on MDM2 where p53 would normally dock. This antagonism restores p53 function, allowing it to induce cell cycle arrest and apoptosis.
The induction of apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. Benzimidazole derivatives trigger apoptosis through multiple interconnected pathways. The disruption of microtubule function (as described in 6.4.1) and the reactivation of p53 (6.4.2) are potent triggers for apoptosis. Mechanistic studies show that these compounds can initiate both the intrinsic and extrinsic apoptotic pathways. This is often evidenced by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 and the activation of key executioner enzymes like caspase-3 and caspase-8. researchgate.net
DNA/Protein Interaction Studies (e.g., Human Topoisomerase I, Tubulin)
At the molecular level, benzimidazole derivatives have been shown to interact directly with crucial cellular proteins and DNA, leading to the biological effects observed.
Human Topoisomerase I: Human Topoisomerase I is an essential enzyme that relaxes supercoiled DNA, a necessary step for DNA replication and transcription. nih.gov It is a validated target for cancer therapy, and several benzimidazole derivatives have been identified as potent inhibitors of this enzyme, acting as "poisons" that stabilize the enzyme-DNA cleavage complex. nih.govesisresearch.orgnih.gov This leads to DNA strand breaks and cell death. esisresearch.org In some studies, novel benzimidazole derivatives have demonstrated inhibitory activity against Topoisomerase I that is superior to the well-known inhibitor, camptothecin. esisresearch.orgresearchgate.net
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-Phenoxymethylbenzimidazole | 14.1 | esisresearch.orgresearchgate.net |
| 5-Nitro-2-phenoxymethyl-benzimidazole | 248 | esisresearch.orgresearchgate.net |
| A specific bisbenzimidazole (Compound 12b) | 16 | nih.gov |
| Camptothecin (Reference Drug) | >495 (in one study) | esisresearch.org |
Tubulin: As detailed in section 6.4.1, the primary protein target for many cytotoxic benzimidazoles is tubulin. The interaction involves the binding of the benzimidazole molecule to the tubulin protein, often at or near the colchicine (B1669291) binding site. This binding prevents the tubulin dimers from polymerizing into microtubules. The inability to form functional microtubules disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. The benzimidazole scaffold is recognized as a key pharmacophore for designing potent tubulin polymerization inhibitors.
Structure Activity Relationship Sar Elucidation for 2 2 Ethoxyethyl 1h Benzo D Imidazole Derivatives
Systematic Investigation of Substituent Effects on the Benzimidazole (B57391) Nucleus
The pharmacological profile of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. mdpi.com Research indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are particularly influential in modulating biological activity. mdpi.comnih.gov The process of optimizing these structures has led to the development of numerous clinically significant drugs. ijdrt.com
Role of Modifications at the 2-position (e.g., piperidine, phenoxymethyl (B101242), aryl groups)
The 2-position of the benzimidazole nucleus is a common site for chemical modification, and literature shows that 2-substituted derivatives are often highly potent pharmacologically. longdom.orgresearchgate.net Replacing the 2-(2-ethoxyethyl) group with other chemical entities drastically alters the compound's interaction with biological targets.
Piperidine and Piperazine (B1678402) Groups: The introduction of a piperazine ring at the C-2 position has been shown to yield compounds with significant antiproliferative effects. mdpi.com For instance, certain piperazine-linked benzimidazole derivatives act as potent antagonists of the transient receptor potential vanilloid-1 (TRPV-1). mdpi.com
Aryl Groups: Attaching aryl groups directly to the 2-position is a common strategy. Docking studies have shown that a 2-phenyl benzimidazole derivative has a higher binding affinity for cyclooxygenase (COX) and estrogen receptors compared to a 2-methyl derivative. researchgate.net The orientation of the aryl ring and its substituents can lead to critical interactions within the receptor's binding site. For example, substrates with bulky substituents like a phenyl group at the ortho position of a 2-aryl benzimidazole are well-tolerated in certain reactions, indicating that steric hindrance can be accommodated. nih.gov
Phenoxymethyl and Other Groups: The incorporation of a phenoxymethyl group introduces a larger, more rigid structure with additional aromatic interactions. Other modifications, such as adding a thioacetamide (B46855) linker to connect the benzimidazole to an oxadiazole, have also been explored, with the linker itself being found essential for anti-inflammatory activity. mdpi.com The removal of key functional groups, such as an amide carbonyl from a C2 linker, can lead to a substantial reduction in inhibitory activity, highlighting the importance of specific interaction points. nih.gov
Impact of Substitutions on the Benzene (B151609) Ring (e.g., halogenation, methyl groups)
Modifications to the fused benzene portion of the benzimidazole nucleus, particularly at the 5- and 6-positions, are crucial for tuning biological activity. mdpi.comnih.gov
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) can significantly impact potency. In one study on protein kinase CK1 delta inhibitors, a nitro group at the 5-position resulted in a compound with an IC₅₀ of 0.12 μM. nih.gov Moving the NO₂ group to the 4-position decreased potency tenfold (IC₅₀ = 1.22 μM). nih.gov A trifluoromethyl group at the 5-position (5-CF₃) also yielded a potent compound (IC₅₀ = 1.74 μM). nih.gov However, in other contexts, electron-withdrawing groups at the C5 position have resulted in a loss of anti-inflammatory activity. mdpi.com
Electron-Donating Groups: An electron-releasing methoxy (B1213986) group at position 6 has been associated with strong anti-inflammatory activity in some series. nih.gov Conversely, for the CK1 delta inhibitors, a hydrophilic 5-OMe group reduced activity (IC₅₀ = 6.27 μM). nih.gov
Halogenation: The addition of halogen atoms is a common strategy. A chloro substituent on the benzene ring of the benzimidazole nucleus can contribute to improved solubility and high affinity for targets like the epidermal growth factor receptor (EGFR). nih.gov Chloro-substituted benzimidazoles have been successfully synthesized and evaluated for their biological activities. nih.gov
Methyl Groups: A simple methyl group can also influence activity. A 5-Me derivative of a CK1 delta inhibitor was found to be as potent as the 5-CF₃ derivative, with an IC₅₀ of 1.64 μM. nih.gov Furthermore, including a methyl group at the NH of the benzimidazole ring has been shown to increase the binding affinity to RAF kinase compared to the unmethylated version. nih.gov
Stereochemical Aspects and Conformational Flexibility in SAR
The three-dimensional structure, including stereochemistry and conformational possibilities, is a vital component of SAR for benzimidazole derivatives. rsc.org
The ability of a molecule to adopt different shapes (conformations) can significantly influence its biological activity. For instance, the study of benzimidazole-N-acylhydrazone derivatives has shown that these compounds can exist as a mixture of two conformers: synperiplanar and antiperiplanar. researchgate.net This rotational isomerism is due to the rotation around the nitrogen-carbonyl bond. researchgate.net The flexible 2-(2-ethoxyethyl) side chain would similarly allow for multiple conformations, enabling the molecule to adapt its shape to best fit the contours of a receptor binding site.
Chirality also plays a critical role. In a study of imidazole (B134444) derivatives, the S-(+) and R-(-) isomers of a compound showed markedly different biological activities. nih.gov The S-(+)-isomer had a greater affinity for both α1- and α2-adrenoceptors, while the R-(-)-isomer was a more potent antagonist at α2A-adrenoceptors. nih.gov This demonstrates that the specific spatial arrangement of substituents at a stereocenter is crucial for potent and selective receptor interaction. The benzimidazole nucleus itself can engage in important non-covalent interactions, such as π–π stacking, which further defines its orientation within a binding pocket. nih.govnih.gov
Quantitative Assessment of Structural Modifications on Biological Response Profiles
Quantifying the effects of structural changes on biological activity provides clear evidence for structure-activity relationships. This is often achieved by measuring inhibitory concentrations (IC₅₀), binding constants (Kᵢ), or binding energies.
The data below illustrates how substitutions on the benzene ring directly impact the inhibitory potency of benzimidazole derivatives against Protein Kinase CK1 Delta. The presence of a small, hydrogen-bond-accepting nitro group at position 5 leads to the highest activity, whereas a larger, hydrogen-bond-donating methoxy group diminishes it.
| Compound | 5-Position Substituent | IC₅₀ (μM) nih.gov |
| 1 | -NO₂ | 0.12 |
| 2 | -Me | 1.64 |
| 3 | -CF₃ | 1.74 |
| 4 | -OMe | 6.27 |
Similarly, modifications at the 2-position significantly alter binding affinity. Docking studies comparing 2-methyl and 2-phenyl benzimidazoles show that the larger aryl group allows for stronger interactions with target receptors.
| Compound | Receptor | Binding Energy (kcal/mol) researchgate.net |
| 2-methyl-1H-benzo[d]imidazole | Estrogen (2E77) | -6.5 |
| 2-phenyl-1H-benzo[d]imidazole | Estrogen (2E77) | -7.1 |
| 2-phenyl-1H-benzo[d]imidazole | COX (1CX2) | -7.4 |
Selectivity is another critical parameter that can be quantified. A benzimidazole derivative with a carboxamide substitution at the C5 position was found to be a highly selective agonist for the cannabinoid receptor 2 (CB2) over the CB1 receptor, demonstrating how a single functional group can drive receptor subtype specificity. mdpi.com
| Receptor | Binding Affinity (Kᵢ) mdpi.com | Selectivity |
| Human CB1 | 3170 nM | \multirow{2}{*}{970-fold for CB2} |
| Human CB2 | 3.3 nM |
These quantitative findings underscore the principle that even subtle changes to the benzimidazole scaffold can lead to dramatic differences in biological activity, guiding the rational design of new and more effective therapeutic agents. bohrium.com
Pre Clinical Research and Broader Pharmacological Significance of Benzimidazole Derivatives
General Pharmacological Potential and Therapeutic Applications
Benzimidazole (B57391) derivatives exhibit a remarkable breadth of pharmacological activities, establishing them as a versatile pharmacophore in drug discovery. ijpsjournal.compharmatutor.org This class of compounds has been successfully developed into drugs for a multitude of therapeutic areas. pharmatutor.orgresearchgate.net Their biological activities are extensive and include:
Antimicrobial and Antifungal: Benzimidazole compounds are effective against a wide array of microorganisms. researchgate.net They have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties. nih.govimpactfactor.org For example, derivatives like benomyl, carbendazim, and thiabendazole (B1682256) are established fungicides. rsc.org
Antiviral: The benzimidazole core is present in several antiviral agents, such as enviradine and maribavir. rsc.org Research has shown that certain derivatives are active against various viruses, including HIV, human cytomegalovirus (HCMV), and hepatitis viruses. rsc.orgchemijournal.com
Anticancer: Due to their structural resemblance to purine (B94841), benzimidazole derivatives can interfere with the biological processes of cancer cells, acting as anticancer agents. researchgate.netnih.gov They have been shown to inhibit topoisomerases, act as alkylating agents, and inhibit microtubules, leading to cytotoxic effects on various cancer cell lines. nih.govbiotech-asia.org Bendamustine, for instance, is a benzimidazole derivative used in cancer therapy. nih.gov
Anti-inflammatory and Analgesic: Compounds derived from the benzimidazole moiety are significant in the development of anti-inflammatory drugs because they can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key inflammatory mediators.
Antiulcer: Many benzimidazole derivatives are potent proton pump inhibitors (PPIs), reducing gastric acid secretion. frontiersin.org Lansoprazole is a well-known example of a benzimidazole-based antiulcer medication. impactfactor.org
Antihypertensive: Benzimidazole derivatives are used as angiotensin II receptor antagonists to control hypertension. Candesartan cilexetil and telmisartan (B1682998) are prominent examples of antihypertensive drugs containing the benzimidazole structure. chemijournal.com
The wide range of applications has cemented the benzimidazole nucleus as a crucial component in modern therapeutic research. ijpsjournal.com
Examples of Marketed Drugs Based on the Benzimidazole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Albendazole | Anthelmintic (Antiparasitic) researchgate.net |
| Mebendazole (B1676124) | Anthelmintic (Antiparasitic) biotech-asia.org |
| Thiabendazole | Antifungal rsc.org |
| Lansoprazole | Antiulcer (Proton Pump Inhibitor) impactfactor.org |
| Candesartan | Antihypertensive |
| Telmisartan | Antihypertensive |
| Bendamustine | Anticancer nih.gov |
| Enviradine | Antiviral rsc.org |
| Ridinilazole | Antibacterial impactfactor.org |
Role as Intermediates in the Synthesis of More Complex Pharmaceutical Compounds
The benzimidazole nucleus is not only a pharmacophore in its own right but also a vital building block, or intermediate, in the synthesis of more complex pharmaceutical compounds. rsc.org Its stable heterocyclic structure can be readily modified at various positions, allowing chemists to create a diverse library of derivatives with tailored biological activities. ijpsjournal.com
The synthesis of 2-substituted benzimidazoles, such as 2-(2-ethoxyethyl)-1H-benzo[d]imidazole, is often achieved through the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. rsc.orgmdpi.com This fundamental reaction provides a gateway to a vast number of derivatives. For example, benzimidazole-linked triazole derivatives have been synthesized, combining the bioactivities of both heterocyclic systems. mdpi.com Similarly, benzimidazole scaffolds have been anchored to other heterocyclic compounds like thiadiazole, oxadiazole, and piperazine (B1678402) to generate hybrid molecules with potentially enhanced or novel pharmacological properties. nih.gov
The structural versatility of benzimidazole allows it to serve as a scaffold for designing lead compounds in drug discovery programs. nih.gov Medicinal chemists often use the benzimidazole core as a starting point and introduce various functional groups to optimize interactions with specific biological targets, such as enzymes or receptors. nih.gov This approach has been instrumental in developing drugs across different therapeutic classes, from anthelmintics to antihypertensives, where modifications at the 2- and 5-positions of the ring have been particularly fruitful. chemijournal.com
Broad Bioactivity Studies and Pharmacodynamic Investigations (general)
The pharmacodynamic profile of benzimidazole derivatives is exceptionally diverse, a direct consequence of their ability to interact with a multitude of biological targets. ijpsjournal.comfrontiersin.org Their structural similarity to purine nucleotides enables them to bind to various enzymes and proteins, thereby modulating their function. researchgate.net
Broad bioactivity screenings have confirmed the wide-ranging effects of this chemical class. tandfonline.com Studies have investigated their potential as:
Anticonvulsants
Antioxidants nih.gov
Antidiabetics researchgate.net
Anticoagulants frontiersin.org
Neuroprotective agents ijpsjournal.com
Pharmacodynamic investigations often focus on the structure-activity relationship (SAR), which explores how chemical modifications to the benzimidazole scaffold affect its biological activity. nih.govresearchgate.net For instance, the introduction of specific substituents at the 2-position, as in this compound, is a common strategy to enhance potency and selectivity for a particular target. pharmatutor.org The physicochemical properties of these derivatives, such as their ability to participate in hydrogen bonding and π-π stacking interactions, are crucial for their efficient binding to macromolecules. nih.gov Molecular docking studies are frequently employed to visualize and understand these interactions at the molecular level, guiding the rational design of new and more effective compounds. nih.govnih.gov
Challenges Posed by Drug Resistance Mechanisms
A significant challenge in the clinical use of benzimidazole-based drugs, particularly in the treatment of parasitic infections and cancer, is the emergence of drug resistance. frontiersin.orgcapes.gov.brnih.gov Widespread and repeated use of these agents can select for resistant strains, rendering the treatments less effective over time. researchgate.net
The primary mechanism of resistance to benzimidazole anthelmintics is well-documented and involves genetic mutations in the β-tubulin gene of the target parasite. researchgate.netnih.gov Benzimidazoles typically work by binding to the β-tubulin protein, which disrupts the formation of microtubules, leading to paralysis and death of the parasite. researchgate.net However, specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene can cause amino acid substitutions (e.g., at positions F200Y, E198A, or F167Y) that alter the structure of the protein. nih.govnih.gov These changes reduce the binding affinity of the benzimidazole drug to its target, thereby conferring resistance. researchgate.netnih.gov
This challenge is not limited to antiparasitic drugs. Drug resistance is a major hurdle in cancer chemotherapy as well. frontiersin.org Overcoming these resistance mechanisms is a critical area of ongoing research. Strategies include the development of novel benzimidazole derivatives that can bind to the mutated targets or the use of combination therapies to target multiple pathways simultaneously. nih.gov
Common β-Tubulin Mutations Associated with Benzimidazole Resistance
| Mutation (Amino Acid Change) | Codon Position | Effect |
|---|---|---|
| F200Y (Phenylalanine to Tyrosine) | 200 | Reduces drug binding affinity nih.gov |
| E198A (Glutamic Acid to Alanine) | 198 | Reduces drug binding affinity researchgate.net |
| F167Y (Phenylalanine to Tyrosine) | 167 | Reduces drug binding affinity nih.gov |
| E198L (Glutamic Acid to Leucine) | 198 | Correlated with resistance nih.gov |
| Q134H (Glutamine to Histidine) | 134 | Weakens drug binding affinity researchgate.net |
Patent Landscape and Emerging Drug Development Pipelines Featuring Benzimidazoles
The enduring therapeutic potential of the benzimidazole scaffold is reflected in a robust and active patent landscape. tandfonline.comresearchgate.net Pharmaceutical companies and research institutions continuously file patents for new benzimidazole derivatives, their synthesis methods, and their applications in treating a wide range of diseases. capes.gov.brnih.gov Reviews of patents published in recent years show a focus on developing novel agents with anticancer, antiviral, and antimicrobial activities. tandfonline.comnih.gov
The drug development pipeline features numerous benzimidazole-based candidates in various stages of clinical trials. impactfactor.orgchemijournal.com These emerging drugs target a variety of conditions, underscoring the scaffold's versatility. For example, ART27.13, a novel benzimidazole derivative, is being developed for improving appetite and body weight in cancer patients by selectively targeting peripheral cannabinoid receptors. stocktitan.net The development of such targeted therapies highlights the ongoing innovation in this field.
The extensive research and patent activity suggest that many new pharmaceutical drugs containing the benzimidazole nucleus are expected to become available in the coming years. impactfactor.orgchemijournal.com The focus is on creating more potent, selective, and safer drugs, as well as compounds that can overcome existing challenges like drug resistance. nih.govsemanticscholar.org
Advanced Research Methodologies and Techniques in Benzimidazole Research
In Vitro Biological Assay Development and Optimization
In vitro assays are fundamental in determining the biological activity of new chemical entities. These tests are optimized to evaluate specific effects such as microbial growth inhibition, cytotoxicity against cancer cell lines, and enzyme inhibition.
Microbial Growth Inhibition and Cell Line Cytotoxicity
While data on 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole is limited, studies on closely related analogs demonstrate the potential of this chemical family. For instance, the derivative 5-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde has been evaluated for its antimicrobial and cytotoxic effects. Research indicates this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria and shows cytotoxicity towards specific cancer cell lines. The biological activity is often attributed to the molecule's ability to bind to and inhibit critical enzymes or receptors within the target cells, interfering with pathways essential for replication and growth.
A typical approach involves using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure cell viability, where mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan (B1609692) product. scielo.brresearchgate.net For antimicrobial testing, methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
Table 1: In Vitro Activity of a this compound Analog This table shows the biological activity of 5-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde, a structural analog of the focus compound. Data is compiled from preliminary research findings.
| Assay Type | Target | Measurement | Result |
| Antimicrobial | Staphylococcus aureus | Inhibition Zone | 1.7 mm |
| Antimicrobial | Escherichia coli | Inhibition Zone | 14.7 mm |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 15 µM |
| Cytotoxicity | MCF7 (Breast Cancer) | IC₅₀ | 20 µM |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Enzyme Inhibition Assays
Benzimidazole (B57391) derivatives are frequently investigated as enzyme inhibitors. nih.govmdpi.com For example, various benzimidazoles have been tested for their ability to inhibit enzymes like hyaluronidase, protein kinases, and α-glucosidase. nih.govmdpi.comnih.gov Enzyme inhibition assays are designed to quantify the interaction between the compound and the enzyme. For instance, a fluorescence quenching experiment confirmed the direct binding of certain 2-phenyl-1H-benzo[d]imidazole derivatives to α-glucosidase, and kinetic studies revealed a non-competitive inhibition mechanism. nih.gov Another related compound, 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole, is an intermediate in the synthesis of the antihistamine bilastine (B1667067), indicating its structural components are suitable for interaction with histamine (B1213489) receptors.
Application of Advanced Spectroscopic Techniques for Ligand-Target Interaction Studies
Spectroscopic methods are invaluable for elucidating the interactions between a ligand, such as a benzimidazole derivative, and its biological target (e.g., DNA, protein).
UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is used to monitor the binding of compounds to biological macromolecules. When a small molecule binds to a target like DNA or a protein, changes in its electronic environment can cause a shift in its absorption maximum (a red or blue shift) and a change in molar absorptivity (hyperchromism or hypochromism). For example, studies on novel bis-benzimidazoles (BBZs) showed a significant red shift in the absorption spectra upon binding to DNA oligonucleotides, indicating a strong interaction. nih.gov The parent 1H-benzimidazole molecule shows distinct absorption maxima that can be analyzed for such shifts upon substitution and binding. researchgate.net
Fluorescence Spectroscopy : This is a highly sensitive technique used to study binding events. Changes in the fluorescence emission spectrum (e.g., intensity, wavelength) of a molecule upon interaction with a target can provide information on binding affinity and mechanism. Fluorescence quenching experiments are commonly used to determine binding constants. Studies on certain benzimidazole derivatives targeting α-glucosidase have utilized this method to confirm direct enzyme binding. nih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is particularly useful for investigating conformational changes in chiral molecules like proteins and DNA upon ligand binding. While the benzimidazole core itself is achiral, its binding can induce changes in the CD spectrum of the target macromolecule. This technique has been effectively used to evaluate the binding mode of benzimidazole derivatives with DNA, confirming that these molecules can induce conformational changes in the DNA structure. nih.gov
High-Throughput Screening (HTS) Approaches for Novel Analog Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity against a specific target. This process allows for the identification of "hit" compounds that can serve as starting points for further chemical optimization.
In the context of benzimidazole research, HTS would be employed to screen large, diverse chemical libraries to identify novel derivatives with desired activities, such as antimicrobial or anticancer effects. While specific HTS campaigns focused solely on discovering analogs of this compound are not detailed in the literature, the general principle is widely applied. For example, screening an in-house library led to the identification of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative as a potent anti-inflammatory agent, which then became a "hit" for designing new series of compounds. The strategic combination of different scaffolds, like benzimidazole and 1,2,3-triazole, has also been explored to generate libraries for screening, yielding compounds with synergistic antiproliferative and antimicrobial activities. nih.gov
Integration of Chemometrics and Machine Learning in SAR and QSAR Studies
Chemometrics and machine learning have become indispensable tools in medicinal chemistry for establishing Structure-Activity Relationships (SAR) and developing predictive Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models use statistical and machine learning algorithms to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built using calculated molecular descriptors that encode various properties of the molecules, including:
Topological descriptors
Physicochemical properties
Electronic descriptors
Spatial properties
For the benzimidazole class, machine learning-based QSAR models have been developed to predict various activities, including their efficiency as corrosion inhibitors and their antibacterial properties. nih.govnih.gov For instance, a model using a support vector machine (SVM) algorithm was developed to predict the inhibition efficiency of benzimidazole derivatives, and this model was subsequently used to design new molecules with potentially superior performance. nih.gov Machine learning is also increasingly used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the early stages of drug development. mdpi.comschrodinger.com
Although no QSAR models have been specifically published for this compound, the methodologies are directly applicable. By synthesizing a series of analogs with variations on the ethoxyethyl side chain or substitutions on the benzene (B151609) ring, and measuring their biological activity, a robust QSAR model could be developed. Such a model would be instrumental in guiding the synthesis of new, more potent derivatives by predicting their activity before they are created in the lab.
Future Perspectives and Research Challenges for 2 2 Ethoxyethyl 1h Benzo D Imidazole
Addressing Synthetic Challenges for Scalable and Cost-Effective Production
To address these issues, research is shifting towards more efficient and sustainable synthetic methodologies. ijpsjournal.com Innovative approaches like microwave-assisted synthesis have shown promise in significantly reducing reaction times and improving yields for benzimidazole (B57391) derivatives. smolecule.comijpsjournal.com Furthermore, the adoption of green chemistry principles, including the use of environmentally benign solvents and catalysts, is crucial for developing economically viable and sustainable production processes. ijpsjournal.com Future research should focus on optimizing these modern techniques to streamline the synthesis of 2-(2-ethoxyethyl)-1H-benzo[d]imidazole, minimizing waste, and reducing the reliance on expensive or hazardous reagents. The development of a robust, one-pot synthesis method would be a significant breakthrough for scalable production. nih.gov
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Advantages | Challenges for Scalability |
|---|---|---|
| Traditional Condensation | Well-established protocols. | Multiple steps, harsh conditions, potentially low yields. smolecule.com |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. smolecule.comijpsjournal.com | Requires specialized equipment, optimization for large-scale reactors. |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, improved safety. ijpsjournal.com | Catalyst cost and reusability, solvent selection for industrial scale. |
Strategies for Overcoming Drug Resistance in Therapeutic Applications
Drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents, including those based on the benzimidazole scaffold. nih.govbiotech-asia.org In anthelmintics, for example, resistance to benzimidazoles is widespread and often linked to specific mutations in the β-tubulin protein, which is the primary target of these drugs. nih.govbiorxiv.organdersenlab.org These mutations prevent the drug from binding effectively, thereby rendering it inactive. nih.govnih.gov
Overcoming such resistance requires a multi-pronged approach. One key strategy is the development of combination therapies, where this compound could be co-administered with other agents that have different mechanisms of action. nih.govnih.gov This approach can create synergistic effects and reduce the likelihood of resistance emerging. nih.gov
Another promising avenue is the design of compounds that can circumvent known resistance mechanisms. This could involve creating derivatives that bind to a different site on the target protein or that can inhibit mutant forms of the target. nih.gov Furthermore, research into compounds that can inhibit drug efflux pumps—cellular mechanisms that actively remove therapeutic agents from the cell—could help restore sensitivity in resistant strains. nih.govoaepublish.com Understanding the complex molecular basis of resistance is crucial for the development of these next-generation therapeutics. nih.gov
Exploration of Novel Biological Targets and Undiscovered Activities
The benzimidazole scaffold is recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govozguryayinlari.com While the primary targets for many benzimidazoles are known, the full therapeutic potential of this compound likely extends beyond its current applications. Future research should focus on systematically screening this compound against a wide array of biological targets to uncover novel activities.
Emerging research suggests that benzimidazole derivatives can modulate various cellular pathways involved in disease. For instance, their structural similarity to purines allows them to interact with a wide range of biological macromolecules. frontiersin.org Some derivatives have shown potential in oncology by inhibiting key enzymes like topoisomerases or kinases, or by interfering with microtubule polymerization. biotech-asia.orgresearchgate.net Others have demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COXs) or other mediators of inflammation. nih.gov There is also growing interest in the potential of benzimidazoles, such as proton pump inhibitors, to be repurposed for cancer therapy by targeting proton pumps in cancer cells to overcome chemotherapy resistance. researchgate.netwikipedia.org A comprehensive screening program for this compound could identify unexpected therapeutic opportunities in areas such as neurodegenerative diseases, metabolic disorders, or immunology.
Rational Design and Development of Next-Generation Ethoxyethyl Benzimidazole Analogs
The structural versatility of the benzimidazole core provides a fertile ground for rational drug design. nih.gov By systematically modifying the substituents on the benzimidazole ring, it is possible to fine-tune the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are essential for this process, providing critical insights into how specific structural features influence biological activity. nih.govnih.gov
For this compound, the ethoxyethyl group at the N1 position and any substituents at the C2 position are key areas for modification. For instance, the flexibility and lipophilicity of the ethoxyethyl chain can influence bioavailability and cellular permeability. Computational tools, such as molecular docking and modeling, can be employed to predict how different analogs will interact with specific biological targets. biotech-asia.org This allows for the design of new derivatives with enhanced affinity and selectivity, potentially leading to improved efficacy and reduced off-target effects. biotech-asia.orgnih.gov The goal is to develop next-generation analogs that not only possess superior therapeutic properties but also have a lower propensity for developing resistance.
Table 2: Key Structural Positions for Analog Design
| Position | Potential Impact of Modification | Design Strategy |
|---|---|---|
| N1-substituent (Ethoxyethyl) | Influences solubility, lipophilicity, and bioavailability. | Varying alkyl chain length and functional groups to optimize pharmacokinetics. |
| C2-substituent | Significantly impacts target binding and biological activity. | Introduction of diverse heterocyclic or aromatic groups to explore new target interactions. |
| C5/C6-substituent | Can modulate electronic properties and influence anti-inflammatory or other activities. | Addition of electron-withdrawing or donating groups to fine-tune activity. |
Fostering Collaborative and Interdisciplinary Research Initiatives
The complexity of modern drug discovery and development necessitates a collaborative and interdisciplinary approach. Advancing the research on this compound from its current state to a clinically successful therapeutic requires the combined expertise of scientists from various fields.
This includes synthetic organic chemists to develop efficient and scalable production methods, pharmacologists and biochemists to investigate mechanisms of action and resistance, computational biologists to model drug-target interactions and guide rational drug design, and clinical researchers to translate preclinical findings into therapeutic applications. Fostering initiatives that bring these diverse groups together is essential for overcoming the multifaceted challenges in drug development. nih.gov Open communication and data sharing among academic institutions, pharmaceutical companies, and government research agencies can accelerate progress, prevent duplication of effort, and pave the way for innovative therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Ethoxyethyl)-1H-benzo[d]imidazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or catalytic conditions. Key variables include solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and catalysts (e.g., SiO₂ nanoparticles for improved yield ). Optimization can be guided by Design of Experiments (DoE) to assess factors like reaction time, molar ratios, and catalyst loading. For example, nano-SiO₂ has been shown to enhance reaction efficiency by 15–20% in benzimidazole syntheses .
Q. How can researchers confirm the structural purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic shifts. For instance, the ethoxyethyl group shows signals at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (OCH₂) .
- HPLC/MS : Use reverse-phase HPLC with a C18 column and MS detection to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₃N₂O: 205.1).
- TLC : Monitor reactions using hexane:ethyl acetate (60:40) with UV visualization; target compounds typically exhibit Rf ≈ 0.7–0.8 .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives, and how can these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR (PDB ID: 1M17). For example, derivatives with electron-withdrawing substituents show higher binding affinity (-9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ≈ 2.5, indicating moderate lipophilicity). Validate via in vitro assays (e.g., CYP450 inhibition or Caco-2 permeability tests) .
- Experimental Validation : Perform cytotoxicity assays (MTT) on cancer cell lines (e.g., IC₅₀ values against A549 cells) and compare with computational predictions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. For example, derivatives with halogen substituents (e.g., 4-bromo) show consistent activity against S. aureus (MIC = 8 µg/mL), while methoxy variants vary widely (MIC = 16–64 µg/mL) .
- Structural Re-evaluation : Use X-ray crystallography (SHELXL ) or DFT calculations to confirm tautomerism or conformational differences that may explain discrepancies. For example, tautomeric forms of 2-(indol-3-ylthio) derivatives exhibit distinct bioactivity profiles .
Q. What advanced techniques are recommended for elucidating the corrosion inhibition mechanism of this compound in industrial environments?
- Methodological Answer :
- Electrochemical Studies : Perform potentiodynamic polarization and EIS to measure inhibition efficiency (%IE). For example, benzimidazoles with electron-donating groups (e.g., -OCH₃) achieve %IE > 85% on J55 steel in CO₂-saturated brine .
- Surface Analysis : Use SEM-EDS or AFM to characterize adsorbed inhibitor layers. Correlate findings with MD simulations (e.g., binding energies of ~-40 kcal/mol on Fe(110) surfaces) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
